

# Application Notes and Protocols for In Vivo Administration of Lipid AX4 LNPs

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## Compound of Interest

Compound Name: Lipid AX4

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These application notes provide a comprehensive guide for the formulation and in vivo administration of **Lipid AX4** lipid nanoparticles (LNPs), a biodegradable delivery platform for nucleic acid therapeutics. The protocols outlined below are based on established microfluidic manufacturing techniques and preclinical evaluation in murine models.

## Introduction to Lipid AX4 LNPs

**Lipid AX4** is a novel, biodegradable ionizable lipid designed for the formulation of LNPs for delivering RNA therapeutics.[1][2] A key feature of AX4 is the incorporation of eight ester bonds within its branched tail structure, which facilitates faster metabolism and clearance from the body compared to other commonly used ionizable lipids like MC3.[2][3][4] This characteristic suggests an improved safety profile, with studies indicating normal levels of liver function markers (ALT and AST) and creatinine in mice following administration. The pKa of **Lipid AX4** is 6.89, which is crucial for the efficient encapsulation of nucleic acids at an acidic pH and their subsequent release into the cytoplasm at physiological pH. AX4-LNPs have been successfully utilized to deliver circular mRNA (cmRNA) vaccines, demonstrating the induction of robust and sustained neutralizing antibody responses and T-cell activation.

## Data Summary

The following tables summarize the key physicochemical properties of **Lipid AX4** and the typical parameters for the formulation and in vivo administration of AX4-LNPs.

Table 1: Physicochemical Properties of **Lipid AX4**

Parameter	Value	Reference
Lipid Type	Biodegradable Ionizable Cationic Lipid	
pKa	6.89	
Key Structural Feature	Eight ester bonds in a branched tail	
Chemical Formula	$C_{83}H_{155}N_3O_{16}$	
Molecular Weight	1451.16 g/mol	

Table 2: In Vivo Administration Parameters for AX4-LNPs in Mice

Parameter	Description	Example Value	Reference
Animal Model	BALB/c mice	6-8 weeks old	
Administration Route	Intramuscular (IM)	Hind limb	
Dosage (mRNA)	Varies by application	5 µg per mouse	
Injection Volume	Dependent on route	30 - 50 µL for IM	General knowledge
Vehicle	Sterile, buffered saline	Phosphate-Buffered Saline (PBS), pH 7.4	General knowledge

Table 3: In Vivo Performance and Safety of AX4-LNPs

In Vivo Outcome	Observation	Comparison	Reference
Biodistribution/Elimination	Faster elimination rate from liver and spleen	Compared to MC3-based LNPs	
Safety (Hepatotoxicity)	Normal levels of Alanine transaminase (ALT)	N/A	
Safety (Nephrotoxicity)	Normal levels of Aspartate transaminase (AST) and Creatinine (CRE)	N/A	
Immunogenicity (Vaccine)	Elicited potent and sustained neutralizing antibodies	N/A	
Cellular Immunity (Vaccine)	Induced RBD-specific CD4+ and CD8+ T effector memory cells and Th1-biased T cell activation	N/A	

## Experimental Protocols

### Protocol 1: Formulation of Lipid AX4 LNPs using Microfluidics

This protocol describes the preparation of AX4-LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

- **Lipid AX4**
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol

- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- mRNA (e.g., circular mRNA)
- Ethanol (200 proof, anhydrous)
- Citrate buffer (e.g., 50 mM, pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing system (e.g., NanoAssemblr®)
- Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
- Sterile, nuclease-free tubes and reagents

#### Procedure:

- Preparation of Lipid Stock Solution (Organic Phase):
  - Dissolve **Lipid AX4**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
  - The total lipid concentration in the ethanolic solution should be between 10-25 mM.
  - Gently vortex or sonicate until all lipids are fully dissolved.
- Preparation of mRNA Solution (Aqueous Phase):
  - Dilute the mRNA to the desired concentration (e.g., 0.1-0.5 mg/mL) in a sterile, nuclease-free citrate buffer (pH 4.0).
- Microfluidic Mixing:
  - Set up the microfluidic mixing system according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into the organic phase inlet syringe.
  - Load the mRNA-citrate buffer solution into the aqueous phase inlet syringe.

- Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.
- Set the total flow rate (TFR) to a value that yields the desired particle size (e.g., 12 mL/min). Higher TFRs generally result in smaller LNPs.
- Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
- Purification and Buffer Exchange:
  - Collect the LNP solution from the outlet.
  - To remove ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C overnight with multiple buffer changes.
  - Alternatively, for larger volumes, use a TFF system for purification and concentration.
- Sterilization and Storage:
  - Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
  - Determine the final mRNA concentration and encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
  - Store the sterile AX4-LNPs at 4°C for short-term use or at -80°C for long-term storage.

## Protocol 2: In Vivo Administration of AX4-LNPs in Mice

This protocol details the intramuscular administration of AX4-LNPs to mice for vaccine studies or other therapeutic applications.

Materials:

- Sterile AX4-LNP solution in PBS
- 6-8 week old BALB/c mice
- Insulin syringes (e.g., 29-31 gauge)

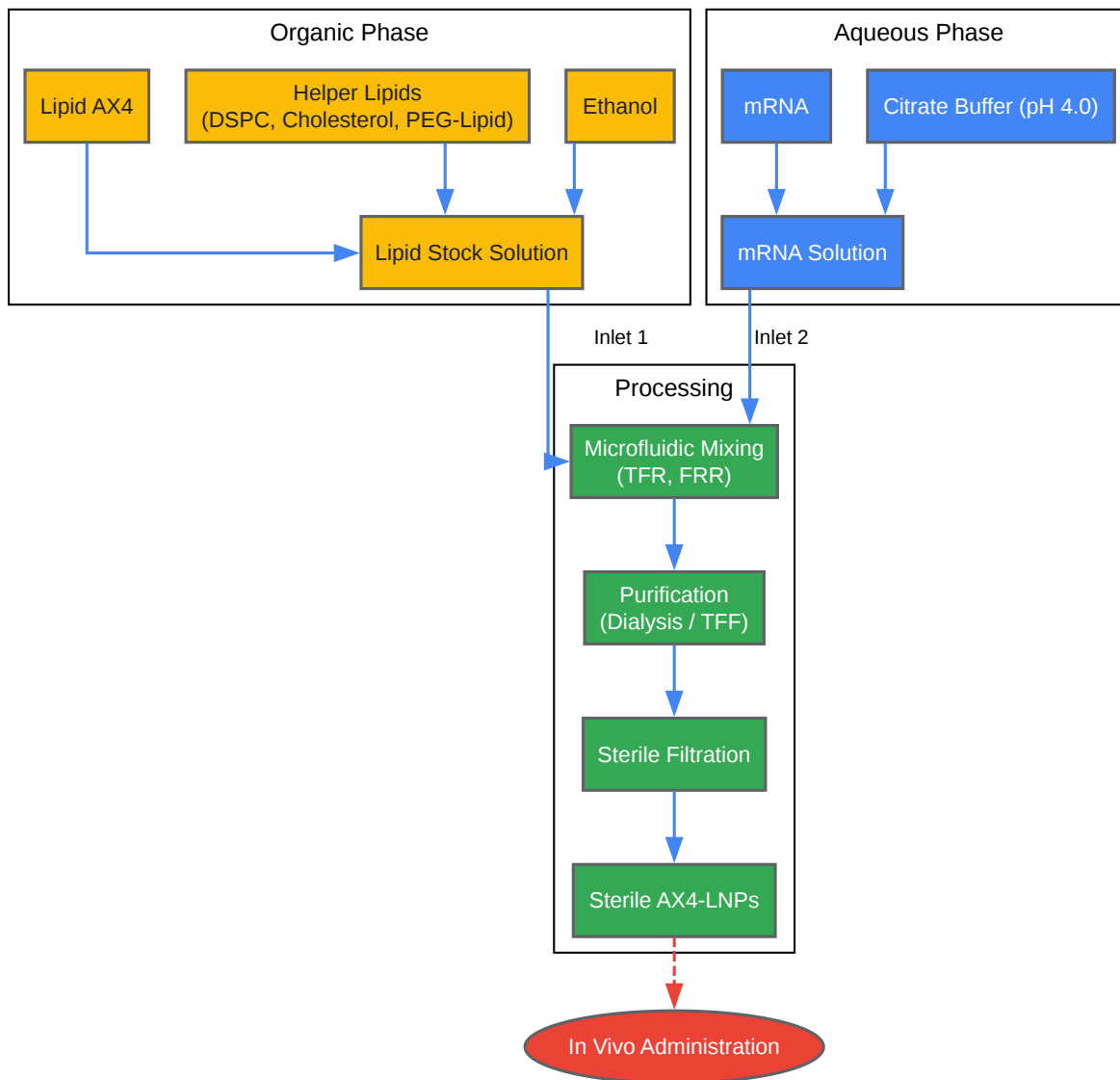
- Anesthetic (e.g., isoflurane) for certain procedures
- Appropriate animal handling and restraint devices

Procedure:

- Animal Acclimatization:
  - Acclimatize mice to the animal facility for at least one week prior to the experiment.
  - Ensure all procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC).
- Dosage Preparation:
  - Thaw the AX4-LNP solution on ice if stored at  $-80^{\circ}\text{C}$ .
  - Dilute the LNPs with sterile PBS to achieve the desired final mRNA concentration for the target dose (e.g., 5  $\mu\text{g}$  of mRNA in a 30  $\mu\text{L}$  injection volume).
  - Gently mix the solution by pipetting. Avoid vigorous vortexing.
- Intramuscular (IM) Injection:
  - Restrain the mouse securely.
  - Identify the quadriceps muscle of the hind limb.
  - Insert the needle of the insulin syringe into the muscle at a 90-degree angle.
  - Slowly inject the 30  $\mu\text{L}$  of the AX4-LNP solution.
  - Withdraw the needle and return the mouse to its cage.
- Post-Administration Monitoring:
  - Monitor the mice for any adverse reactions at the injection site or systemic effects.

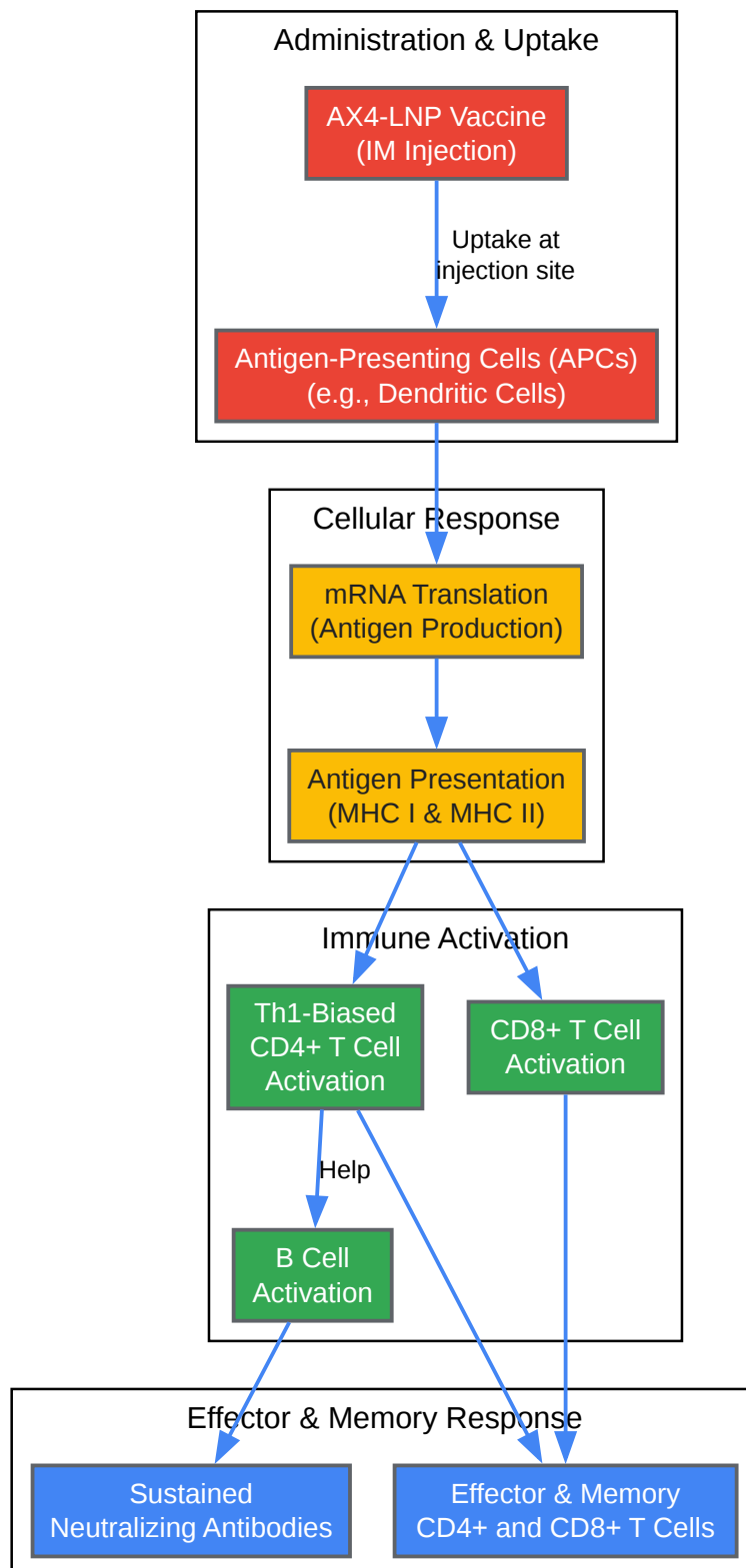
- For efficacy studies (e.g., vaccine response), collect blood samples at predetermined time points (e.g., days 7, 14, 21) to measure antibody titers.
- For biodistribution studies, euthanize mice at various time points post-injection, perfuse with saline, and harvest organs of interest (e.g., muscle at injection site, liver, spleen, lymph nodes) for analysis of LNP or reporter protein levels.

## Visualizations



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Caption: Workflow for **Lipid AX4** LNP Formulation.



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